molecular formula C19H23N3O3S B2966423 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034385-96-9

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2966423
CAS No.: 2034385-96-9
M. Wt: 373.47
InChI Key: JTULALMSULECBS-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic chemical compound featuring a tropane-derived 8-azabicyclo[3.2.1]octane core, a methylsulfonyl group at the nitrogen bridgehead, and a 4-(1H-pyrrol-1-yl)benzamide substituent. The 8-azabicyclo[3.2.1]octane scaffold is a classically studied framework in medicinal chemistry, known for its presence in compounds with significant pharmacological activity . This specific molecular architecture, particularly the 8-methylsulfonyl substitution, is found in compounds investigated for their interaction with various biological targets, such as the serotonergic system . The incorporation of the 4-(1H-pyrrol-1-yl)benzamide moiety is a key structural feature that may influence the compound's binding affinity and selectivity, making it a valuable chemical tool for researchers. This compound is intended for use in pharmaceutical research and development, specifically for in vitro binding assays, functional activity studies, and structure-activity relationship (SAR) investigations. Researchers can utilize this chemical to explore its potential as a ligand for neurotransmitter receptors or other protein targets, given the established biological relevance of its core structure . It is supplied as a high-purity material to ensure consistency and reliability in experimental results. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-26(24,25)22-17-8-9-18(22)13-15(12-17)20-19(23)14-4-6-16(7-5-14)21-10-2-3-11-21/h2-7,10-11,15,17-18H,8-9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTULALMSULECBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:

    Formation of the Bicyclic Core: This involves a Diels-Alder reaction between a suitable diene and dienophile to form the bicyclic structure.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the bicyclic core using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrrole Ring: The pyrrole ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound shares structural similarities with other 8-azabicyclo[3.2.1]octane derivatives, particularly in the bicyclic core and sulfonyl/amide functionalization. Below is a detailed comparison with three closely related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Features
N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide (Target) C₁₉H₂₂N₄O₃S ~402.47* 4-(1H-pyrrol-1-yl)benzamide; methylsulfonyl Pyrrole enhances aromatic interactions; moderate polarity from sulfonyl
N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide C₁₄H₂₀N₄O₄S 340.40 Pyridazinone-acetamide; methylsulfonyl Pyridazinone introduces hydrogen-bonding sites; lower molecular weight
N-(8-((3-Fluorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-amino-5-bromo-2-methoxybenzamide C₂₃H₂₆BrFN₃O₂ 518.38 4-Amino-5-bromo-2-methoxybenzamide; 3-fluorophenylmethyl Bromine and fluorine increase lipophilicity; potential halogen bonding
N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide C₂₀H₂₃N₃O₄S 401.48 3-(Pyridin-2-yloxy)benzamide; methylsulfonyl Pyridine oxygen enhances solubility; planar structure for target engagement

*Estimated based on analogous compounds.

Structural Differences and Implications

Benzamide Substituents: The target compound features a 1H-pyrrol-1-yl group, which provides a planar aromatic system for π-π interactions.

Sulfonyl vs. Alkyl Modifications :

  • The methylsulfonyl group in the target compound and analogs contributes to polarity and metabolic stability compared to the 3-fluorophenylmethyl group in , which may increase off-target interactions due to hydrophobicity.

Molecular Weight and Drug-Likeness: The target compound (~402.47 g/mol) and the pyridin-2-yloxy analog (~401.48 g/mol) fall within the acceptable range for oral bioavailability (typically <500 g/mol). The pyridazinone derivative (340.40 g/mol) may exhibit better pharmacokinetics due to lower molecular weight.

Pharmacological and Biochemical Considerations

  • Binding Affinity: The pyrrole ring in the target compound may favor interactions with aromatic residues in enzyme active sites or receptor pockets, whereas the pyridazinone group in could engage in stronger hydrogen bonding with polar residues.
  • Solubility : The methylsulfonyl group improves aqueous solubility compared to alkyl-substituted analogs like , which may require formulation adjustments for in vivo studies.
  • Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, suggesting that the target compound and analogs may have longer half-lives than the fluorophenyl-containing compound .

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound contains a bicyclic structure known as 8-azabicyclo[3.2.1]octane, modified with a methylsulfonyl group and a benzamide moiety, which may influence its pharmacological properties.

  • Molecular Formula : C₁₃H₁₉N₃O₃S
  • Molecular Weight : Approximately 287.36 g/mol
  • Structural Features :
    • Bicyclic framework
    • Presence of sulfonamide and amide functionalities

The biological activity of this compound can be attributed to the interactions of its functional groups with biological targets. The sulfonamide group can participate in various biochemical reactions, potentially affecting enzyme activity and receptor binding.

Pharmacological Applications

Research indicates that this compound may exhibit:

  • Anti-inflammatory properties : The structural modifications enhance its ability to modulate inflammatory pathways.
  • Neuropharmacological effects : Its similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.

Case Studies

  • Zebrafish Embryo Toxicity Study :
    • A study evaluating the toxicity of related benzamide derivatives found that certain modifications led to lower toxicity levels in zebrafish embryos, suggesting that similar derivatives could have favorable safety profiles in vivo .
  • In Vitro Activity :
    • In vitro assays demonstrated that compounds structurally related to this compound exhibited significant inhibitory effects on various cancer cell lines, indicating potential as an anticancer agent .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructure TypeKey FeaturesBiological Activity
N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)pivalamideBicyclic amineLacks sulfonyl groupPotential neuroactivity
N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-amine)Amine derivativeBasic bicyclic frameworkNeuroactive properties
N-(4-(1H-pyrrol-1-yl)benzamide)Benzamide derivativeContains a pyrrole ringAnticancer activity

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